N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide
Description
N-(2-(4-Acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-methyl group, a tosyl (p-toluenesulfonyl) group, and a 4-acetylpiperazine moiety. The tosyl group may enhance stability or influence reactivity during synthesis.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-16-7-9-20(10-8-16)32(30,31)22(24-21(28)19-6-4-5-17(2)15-19)23(29)26-13-11-25(12-14-26)18(3)27/h4-10,15,22H,11-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDCXDCPJCZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
Introduction of the Tosyl Group: The next step is the tosylation of the intermediate. This involves reacting the acetylated piperazine with tosyl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The final step involves coupling the tosylated intermediate with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the tosyl group under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: New compounds where the tosyl group is replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide exhibit significant activity against various cancer cell lines. The mechanism often involves the inhibition of protein tyrosine kinases, which are critical in cell signaling pathways that promote tumor growth. For instance, studies have shown that related compounds can effectively inhibit kinases associated with B-cell lymphoma, suggesting a potential application in cancer therapeutics.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Similar compounds have been investigated for their ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in the pathogenesis of Alzheimer's disease. Inhibitors targeting BACE1 have shown promise in reducing amyloid-beta levels, thereby potentially slowing disease progression .
Case Study 1: BACE1 Inhibition
A study focused on a series of compounds structurally related to this compound demonstrated that certain derivatives effectively inhibited BACE1 activity. These findings were supported by in vitro assays showing a significant reduction in amyloid-beta production in neuronal cultures, indicating the compound's potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antitumor Activity
Another investigation evaluated the anticancer properties of similar piperazine derivatives against different cancer cell lines. The results revealed that these compounds exhibited IC50 values in the nanomolar range, showcasing their potency as kinase inhibitors. The study concluded that modifications to the piperazine moiety could enhance selectivity and efficacy against specific cancer types.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Zn(II) Phthalocyanines with Acetylpiperazine Substituents
Zn(II) phthalocyanines derived from 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile () share the 4-acetylpiperazine group with the target compound. Key comparisons include:
- Synthesis : The phthalocyanines are synthesized via cyclotetramerization of dinitrile derivatives in the presence of Zn(CH₃COO)₂, whereas the target compound likely involves stepwise coupling of the benzamide, tosyl, and acetylpiperazine groups.
- Functional Groups : Both compounds utilize acetylpiperazine for electronic or steric effects, but the phthalocyanines integrate it into a macrocyclic structure, contrasting with the linear architecture of the target compound.
- Analytical Methods : UV/vis and fluorescence spectroscopy are critical for characterizing phthalocyanines , whereas the target compound may rely more on NMR and IR due to its smaller size.
Table 1: Comparison with Zn(II) Phthalocyanines
Benzamide Derivatives with Heterocyclic Moieties
The compound N-(4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () shares the benzamide backbone but incorporates a pyrazole-quinazolinone system. Comparisons highlight:
- Structural Complexity : The compound has a fused heterocyclic system, whereas the target compound prioritizes sulfonamide and acetylpiperazine functionalities.
- Crystallography: Single-crystal X-ray diffraction confirmed the structure of the pyrazole-quinazolinone derivative , suggesting similar methods could resolve the target compound’s conformation.
Piperazine-Containing Analogues
2-Azetidione Derivatives with Phenylpiperazine
Compounds like N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () feature piperazine rings but differ in substitution:
- Substituent Effects : The target’s 4-acetylpiperazine may enhance solubility compared to ’s lipophilic 4-phenylpiperazine.
- Synthetic Conditions: emphasizes strict reaction conditions (e.g., anhydrous environments) for azetidinone formation , whereas the target compound’s synthesis may require milder conditions due to the stability of the tosyl group.
Biological Activity
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The compound features a piperazine ring, a tosyl group, and a benzamide moiety, which contribute to its unique chemical behavior and biological interactions. The IUPAC name for this compound is N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O5S |
| Molecular Weight | 463.95 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study focused on piperazine derivatives demonstrated their potential as inhibitors of various cancer cell lines, suggesting that modifications to the piperazine structure can enhance cytotoxic effects against tumors .
Enzyme Inhibition
The compound may act as an inhibitor for several key enzymes involved in disease processes. For instance, studies have shown that related benzamide derivatives can inhibit proteases and kinases, which are critical in cancer progression and other diseases . The exact mechanism of action for this compound remains to be fully elucidated but is believed to involve interactions with specific receptors or enzymes.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which may offer therapeutic benefits in neurodegenerative diseases .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various piperazine derivatives, including those structurally related to this compound. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
Study 2: Enzyme Inhibition
In silico studies have revealed that the compound exhibits favorable binding affinities towards several target enzymes implicated in cancer pathways. Molecular docking simulations predicted effective interactions with active sites of these enzymes, supporting the hypothesis that structural modifications can enhance biological activity .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) and nuclear receptors.
- Enzyme Inhibition : Direct inhibition of proteases and kinases involved in cellular signaling.
- Oxidative Stress Reduction : Potential antioxidant activity that protects cells from oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
